molecular formula C20H23N7O B2702778 (5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1291870-56-8

(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Cat. No. B2702778
CAS RN: 1291870-56-8
M. Wt: 377.452
InChI Key: KTWZJNIYXQZPMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H23N7O and its molecular weight is 377.452. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities of Triazole Derivatives

Triazole derivatives, including those with structural components similar to the compound , have been synthesized and evaluated for their antimicrobial activities. The synthesis of these compounds involves reactions of various ester ethoxycarbonylhydrazones with primary amines, leading to compounds with significant antimicrobial properties against test microorganisms. This area of research highlights the potential of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2010).

Antagonists of NPBWR1 (GPR7)

Compounds with structural features akin to the query compound have been identified as potent antagonists of the G protein-coupled receptor NPBWR1 (GPR7). This research involved the synthesis and evaluation of small molecule antagonists, leading to the discovery of compounds with subnanomolar potencies. Such findings are crucial in the development of new therapeutic agents targeting GPR7-related conditions (Romero et al., 2012).

Anticonvulsant Agents

Research into triazine derivatives, which share some structural similarities with the query compound, has identified potential anticonvulsant agents. These compounds have been evaluated using the maximal electroshock (MES) test, with some showing significant protective indices compared to reference drugs. Such studies contribute to the understanding of the mechanisms underlying anticonvulsant activity and the development of new anticonvulsant drugs (Malik & Khan, 2014).

Insecticides Based on Serotonergic Ligands

The exploration of compounds based on serotonergic ligands, like PAPP, for their insecticidal activities has led to the synthesis of derivatives with promising biological activities against pests. This line of research demonstrates the potential of utilizing serotonergic mechanisms to develop novel insecticides with unique modes of action (Cai et al., 2010).

Mechanism of Action

The compound also contains an ethylphenyl group and a pyridinyl group. The ethylphenyl group is a common structural motif in many drugs and can contribute to the lipophilicity of the compound, which can affect its pharmacokinetic properties. The pyridinyl group is a bioisostere of the phenyl group and can participate in π-π stacking interactions with biological targets .

properties

IUPAC Name

[5-(4-ethylanilino)-2H-triazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O/c1-2-15-6-8-16(9-7-15)22-19-18(23-25-24-19)20(28)27-13-11-26(12-14-27)17-5-3-4-10-21-17/h3-10H,2,11-14H2,1H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWZJNIYXQZPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.